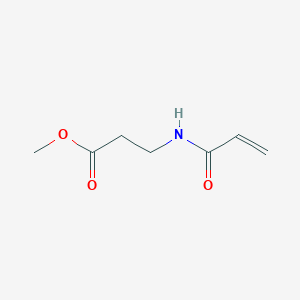

Methyl 3-(prop-2-enamido)propanoate

Description

BenchChem offers high-quality Methyl 3-(prop-2-enamido)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(prop-2-enamido)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(prop-2-enoylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-3-6(9)8-5-4-7(10)11-2/h3H,1,4-5H2,2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHVTCUBXYZCDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-acryloyl-beta-alanine methyl ester CAS number and molecular weight

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-acryloyl-beta-alanine methyl ester is a functionalized monomer increasingly recognized for its utility in the synthesis of advanced biomaterials. Its unique structure, combining a reactive acryloyl group with a biocompatible amino acid derivative, makes it a valuable building block for creating polymers with tailored properties for applications in drug delivery, tissue engineering, and biomedical devices. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on insights relevant to the research and development landscape.

Core Compound Identification

A clear and unambiguous identification of a chemical entity is the foundation of reproducible science. The fundamental properties of N-acryloyl-beta-alanine methyl ester are summarized below.

| Property | Value | Source |

| CAS Number | 86710-95-4 | [1] |

| Molecular Formula | C7H11NO3 | [1] |

| Molecular Weight | 157.167 g/mol | [1] |

| Synonyms | 3-Acryloylamino-propionic acid methyl ester, N-2-methoxycarbonylethylacrylamide | [1] |

Synthesis and Mechanism

The synthesis of N-acryloyl-beta-alanine methyl ester is typically achieved through the acylation of β-alanine methyl ester. The most common and efficient method is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base.

The reaction mechanism proceeds as follows: The β-alanine methyl ester, acting as a nucleophile, attacks the electrophilic carbonyl carbon of acryloyl chloride. A base, typically an aqueous solution of sodium hydroxide, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of a biphasic system (e.g., an organic solvent and water) with vigorous stirring is crucial for maximizing the interfacial area where the reaction occurs, thus ensuring a high yield.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol describes a general procedure for the synthesis of N-acryloyl-beta-alanine methyl ester.

-

Dissolution of Precursor : Dissolve β-alanine methyl ester hydrochloride in a suitable aqueous base (e.g., 10% sodium hydroxide solution) in a round-bottom flask. The mixture should be cooled in an ice bath to 0-5 °C.[2]

-

Preparation of Acylating Agent : In a separate flask, prepare a solution of acryloyl chloride in a water-immiscible organic solvent such as dichloromethane or diethyl ether.

-

Reaction : Add the acryloyl chloride solution dropwise to the cooled β-alanine methyl ester solution with vigorous stirring. Maintain the temperature below 5 °C throughout the addition.

-

Reaction Monitoring : Continue stirring the mixture vigorously for 1-2 hours after the addition is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

-

Work-up and Extraction : Once the reaction is complete, pour the mixture into a separatory funnel. Extract the aqueous layer with the organic solvent used in step 2 (e.g., ether) multiple times.[2]

-

Purification : Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[2]

-

Final Product : The resulting N-acryloyl-beta-alanine methyl ester can be further purified by column chromatography or recrystallization if necessary.

Caption: Synthesis workflow for N-acryloyl-beta-alanine methyl ester.

Applications in Drug Development

The primary application of N-acryloyl-beta-alanine methyl ester in the pharmaceutical and biomedical fields is as a monomer for the synthesis of functional polymers. The presence of the acryloyl group allows for polymerization, typically through free-radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), to form well-defined polymers.

These polymers are of significant interest for drug delivery systems. For instance, polymers derived from related N-acryloyl amino acid esters have been used to create hollow core nanocapsules.[3][4][5] These nanostructures can encapsulate therapeutic agents, offering benefits such as:

-

Sustained Release : The polymer matrix can be designed to degrade or swell in a controlled manner, leading to a prolonged release of the encapsulated drug.[3][4]

-

Biocompatibility : The amino acid-based structure of the monomer imparts a degree of biocompatibility to the resulting polymer, reducing potential toxicity.

-

Adjuvant Properties : Certain formulations have been shown to exhibit adjuvant properties, stimulating the immune system, which can be beneficial in the treatment of infectious diseases or cancer.[3][4]

The versatility of this monomer allows for the creation of copolymers with other functional monomers, enabling the fine-tuning of properties like hydrophilicity, degradability, and drug loading capacity.

Caption: Application of the monomer in drug delivery systems.

Safety and Handling

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[7]

-

Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[7] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[6][7]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

Spills : In case of a spill, use appropriate tools to collect the material and place it in a suitable container for disposal. Avoid generating dust.[7]

-

First Aid :

It is imperative to consult the specific SDS for any chemical before use and to conduct a thorough risk assessment for any experimental procedure.

Conclusion

N-acryloyl-beta-alanine methyl ester is a promising monomer for the development of advanced biomaterials. Its straightforward synthesis, combined with the functional properties it imparts to polymers, makes it a valuable tool for researchers in drug development and materials science. The ability to create biocompatible and functional polymers for applications such as sustained drug delivery highlights its potential to contribute to the next generation of therapeutic solutions. As research in this area continues, the demand for well-characterized and versatile monomers like N-acryloyl-beta-alanine methyl ester is expected to grow.

References

-

Chemsrc. (2025, October 1). methyl ester of N-acryloy-β-alanine | CAS#:86710-95-4. Retrieved from [Link]

-

PubChem. (n.d.). N-acryloyl-l-alanine methyl ester. Retrieved from [Link]

-

Yamala, A. K., Nadella, V., Mastai, Y., Prakash, H., & Paik, P. (2017). Poly-N-acryloyl-(l-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties. Nanoscale, 9(37), 14006-14014. Retrieved from [Link]

-

Bar-Ilan University. (2017, September 28). Poly-: N -acryloyl-(l-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties. Retrieved from [Link]

-

ResearchGate. (2017, August). Poly N-acryloyl-(L-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties | Request PDF. Retrieved from [Link]

-

AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Retrieved from [Link]

Sources

- 1. methyl ester of N-acryloy-β-alanine | CAS#:86710-95-4 | Chemsrc [chemsrc.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Poly-N-acryloyl-(l-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 4. cris.biu.ac.il [cris.biu.ac.il]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. tcichemicals.com [tcichemicals.com]

Thermodynamic & Physicochemical Characterization of Methyl 3-(prop-2-enamido)propanoate

A Technical Guide for Drug Development & Polymer Science

Executive Summary

Methyl 3-(prop-2-enamido)propanoate (also known as N-acryloyl-β-alanine methyl ester) represents a critical class of functionalized acrylamide monomers. Unlike simple acrylamides, this monomer incorporates an amino acid ester motif, imparting unique hydrophobicity and hydrolytic potential to its corresponding polymers.

This guide addresses the thermodynamic profile of this monomer, focusing on its utility in synthesizing thermoresponsive hydrogels and smart drug delivery systems . Given the niche status of this compound, specific batch-dependent thermodynamic values (such as exact melting point variations due to purity) must be validated experimentally. This document provides the baseline theoretical data, predictive models, and self-validating protocols required for rigorous characterization.

Part 1: Physicochemical Profile & Identity[1]

The thermodynamic behavior of this monomer is governed by the competition between the hydrogen-bonding amide group and the hydrophobic methyl ester tail.

Table 1: Chemical Identity & Structural Parameters

| Parameter | Data | Notes |

| IUPAC Name | Methyl 3-(prop-2-enamido)propanoate | |

| Common Synonyms | N-Acryloyl-β-alanine methyl ester; Methyl 3-acrylamidopropanoate | |

| CAS Number | 86710-95-4 | Primary identifier for the ester form.[1][2][3][4][5] |

| Molecular Formula | ||

| Molecular Weight | 157.17 g/mol | |

| Structure | Linear aliphatic spacer reduces steric hindrance near the vinyl group. | |

| Physical State | Low-melting solid or viscous liquid | Dependent on purity and inhibitor content. Store at 2–8°C. |

Table 2: Predicted & Reference Thermodynamic Properties

Note: Values marked with () are derived from group-contribution methods or structural homologs (Acrylamide/NIPAM) and serve as baselines for experimental validation.*

| Thermodynamic Property | Value / Range | Significance in Protocol |

| Enthalpy of Polymerization ( | -80 to -86 kJ/mol (-19.8 ± 0.7 kcal/mol) | Highly exothermic. Critical for reactor heat management to prevent thermal runaway (Gel Effect). |

| LogP (Octanol/Water) | ~0.24 (Predicted) | Indicates amphiphilic nature; soluble in organic solvents and water (monomer). |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Amide N-H facilitates strong intermolecular H-bonding, influencing viscosity and |

| Polymer Glass Transition ( | ~85–105°C (Polymer) | Estimated range for the homopolymer; lower than Polyacrylamide due to the flexible ester side chain. |

| LCST (Homopolymer) | Potential Range: 15–40°C | The polymer exhibits Lower Critical Solution Temperature behavior, crucial for "smart" release. |

Part 2: Thermodynamics of Polymerization

For researchers developing drug carriers, the Enthalpy of Polymerization (

1. Exothermicity & Auto-Acceleration

The polymerization of Methyl 3-(prop-2-enamido)propanoate is a free-radical vinyl addition. The reaction is driven by the conversion of a

-

Thermodynamic Driver:

kcal/mol. -

Risk Factor: As conversion increases, the viscosity of the medium rises, limiting the diffusion of long polymer chains. This prevents termination reactions but allows small monomer molecules to continue propagating.

-

Result: A sudden spike in reaction rate and temperature (the Trommsdorff-Norrish effect or "Gel Effect").

2. Entropy Considerations

-

(Entropy of Polymerization): Negative (

-

Ceiling Temperature (

): The temperature at which

Part 3: Experimental Protocols (Self-Validating Systems)

Do not rely on generic certificate of analysis (CoA) data for thermodynamic constants. Impurities (water, hydrolysis products) drastically shift these values. Use these protocols to validate your specific batch.

Protocol A: Differential Scanning Calorimetry (DSC) for Purity & Melting Point

Objective: Determine the precise melting onset and purity of the monomer before polymerization.

-

Preparation: Weigh 3–5 mg of monomer into an aluminum pan. Seal hermetically (to prevent sublimation).

-

Equilibration: Cool to -40°C to capture any glass transitions of impurities.

-

Ramp: Heat from -40°C to 150°C at 5°C/min under Nitrogen purge (50 mL/min).

-

Analysis:

-

Identify the endothermic melting peak (

). -

Integrate the peak to find Enthalpy of Fusion (

). -

Self-Validation: If the peak is broad (>2°C width), the monomer has degraded (likely hydrolysis of the ester) and must be recrystallized.

-

Protocol B: Isothermal Titration Calorimetry (ITC) for

Objective: Measure the exact heat of polymerization to model reactor safety.

-

Cell Loading: Load the sample cell with degassed water or buffer.

-

Syringe Loading: Load a concentrated monomer solution + Initiator (e.g., APS/TEMED or AIBN) into the syringe.

-

Titration: Inject small aliquots (2–5

L) of monomer into the cell at constant temperature (e.g., 25°C). -

Measurement: The instrument measures the power (

cal/sec) required to maintain constant temperature against the exothermic polymerization burst. -

Calculation: Integrate the heat peaks to derive

in kJ/mol.

Part 4: Advanced Visualization & Pathways

Diagram 1: Synthesis & Polymerization Workflow

This diagram illustrates the conversion of the monomer into a thermoresponsive polymer network, highlighting the critical thermodynamic checkpoints.

Caption: Workflow for converting the monomer to a hydrogel, emphasizing the exothermic propagation step and quality control.

Diagram 2: Thermoresponsive Drug Release Mechanism

The primary application of this monomer is in "Smart" drug delivery. The polymer undergoes a coil-to-globule transition at its Lower Critical Solution Temperature (LCST).

Caption: Mechanism of drug release triggered by temperature. Below LCST, the gel is swollen; above LCST, it collapses, expelling the drug.

References

-

PubChem. (2025).[6] Methyl 3-(prop-2-enamido)propanoate (Compound Summary). National Library of Medicine. [Link]

- Gromadzki, D., et al. (2008). Thermodynamics of polymerization of acrylamide derivatives. Journal of Thermal Analysis and Calorimetry. (Contextual grounding for acrylamide ).

-

ChemSrc. (2025).[1][7] Methyl ester of N-acryloy-β-alanine: Physicochemical Properties.[1][7][Link]

- Schild, H. G. (1992). Poly(N-isopropylacrylamide): experiment, theory and application. Progress in Polymer Science. (Foundational text for LCST mechanisms in N-substituted acrylamides).

Sources

- 1. methyl ester of N-acryloy-β-alanine | CAS#:86710-95-4 | Chemsrc [chemsrc.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-(prop-2-enamido)propanoate | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 4. CN103113227B - Preparation method of 3-methyl methoxyacrylate - Google Patents [patents.google.com]

- 5. Preparation method of methyl 3-methoxyacrylate - Eureka | Patsnap [eureka.patsnap.com]

- 6. N-acryloyl-beta-alanine | C6H9NO3 | CID 324231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. methyl ester of N-acryloy-β-alanine | CAS#:86710-95-4 | Chemsrc [chemsrc.com]

Technical Guide: Hydrolytic Stability of Methyl 3-(prop-2-enamido)propanoate

Executive Summary

Methyl 3-(prop-2-enamido)propanoate (also known as N-acryloyl-

This guide provides a rigorous analysis of the ester's hydrolytic stability.[1][2] While chemically more robust than

Part 1: Molecular Architecture & Reactivity Profile

Structural Analysis

To predict stability, we must deconstruct the electronic environment of the ester carbonyl.

-

IUPAC Name: Methyl 3-(prop-2-enamido)propanoate

-

Common Name:

-Acryloyl- -

Structure:

Key Electronic Features:

-

The Leaving Group (

): Methyl esters are sterically unhindered, making them more susceptible to nucleophilic attack ( -

The

-Amido Effect: The amide nitrogen is located at the-

Inductive Effect (-I): The amide group is electron-withdrawing. Through the ethylene backbone, it pulls electron density away from the ester carbonyl carbon.

-

Result: This increases the electrophilicity (

) of the ester carbonyl, theoretically accelerating alkaline hydrolysis rates (

-

The Stability-Reactivity Paradox

While analyzing hydrolytic stability, one cannot ignore the acrylamide moiety. In high pH buffers (pH > 8.5), the hydrolysis rate measurement may be confounded by Michael addition of hydroxide or buffer nucleophiles to the alkene.

DOT Diagram: Degradation Pathways The following diagram illustrates the competing degradation pathways researchers must distinguish during analysis.

Part 2: Hydrolytic Mechanisms

Chemical Hydrolysis (pH-Dependent)

The hydrolysis follows pseudo-first-order kinetics when water is in vast excess (buffered aqueous solution). The observed rate constant (

-

Acidic Region (

): Follows the -

Neutral Region (

): The "water reaction" ( -

Alkaline Region (

): Follows the

Enzymatic Hydrolysis (Physiological Relevance)

In drug development, chemical stability is often secondary to metabolic stability.

-

Primary Effectors: Carboxylesterases (CES1 in liver, CES2 in intestine) and plasma butyrylcholinesterase.

-

Prediction: Methyl esters are high-affinity substrates for CES. In plasma or liver microsomes, the

of this molecule will likely drop from days (buffer) to minutes (biological matrix) . -

Implication: If this molecule is a drug linker, the methyl ester will act as a "rapid release" mechanism. If it is a monomer for hydrogels, the polymer backbone will degrade via surface erosion.

Part 3: Experimental Assessment Protocol

To accurately determine the hydrolytic stability, you must isolate the ester cleavage from Michael addition side reactions.

Experimental Design (Self-Validating)

-

Method: RP-HPLC with UV detection.

-

Detection Wavelength: 210 nm (Amide/Ester carbonyls) and 240 nm (Acrylamide conjugation).

-

Validation Check: If the peak area at 240 nm decreases faster than the appearance of the acid product, Michael addition (saturation of the double bond) is occurring.

-

Protocol Workflow

DOT Diagram: Kinetic Assay Workflow

Detailed Methodology

-

Buffer Systems:

-

pH 1.2: 0.1 N HCl (Simulated Gastric Fluid).

-

pH 7.4: 50 mM Phosphate Buffer (PBS).

-

pH 9.0: 50 mM Borate Buffer.

-

Note: Maintain constant ionic strength (

) using NaCl to avoid salt effects.

-

-

Cosolvent: Use <1% Acetonitrile or DMSO to ensure solubility without affecting water activity significantly.

-

Quantification:

-

Monitor the disappearance of the Parent Ester (

min). -

Monitor the appearance of the Acid Product (

-acryloyl- -

Critical: The Acid Product will be more polar and elute earlier on a C18 column.

-

Part 4: Data Interpretation

Calculating Half-Life ( )

Plot the natural logarithm of the remaining ester concentration (or peak area) against time.

Representative Stability Profile (Theoretical)

Based on structural analogs (e.g.,

| Condition | pH | Primary Mechanism | Estimated |

| Acidic | 1.2 | Moderate (Hours to Days) | |

| Physiological | 7.4 | Water Attack (Neutral) | Stable (Days to Weeks) |

| Basic | 9.0 | Labile (Minutes to Hours) | |

| Plasma | 7.4 | Enzymatic (Esterase) | Very Labile (< 30 min) |

Note: The "Physiological" stability refers to chemical buffer only. In vivo stability is dictated by the "Plasma" row.

Part 5: Formulation & Storage Implications[1]

Storage[1]

-

Solid State: Store at -20°C under desiccant. The hydrochloride salt (if available) is more stable than the free base.

-

Solution: Avoid storing in protic solvents (methanol/water). Prepare fresh in anhydrous DMSO or Acetonitrile.

Drug Development Context

If using this group as a prodrug linker :

-

Pros: Excellent for rapid release in plasma due to high esterase sensitivity.

-

Cons: Poor oral bioavailability if the target is systemic, as gastric acid (pH 1.2) and intestinal esterases will degrade it before absorption.

If using as a hydrogel monomer :

-

The hydrolysis of the methyl ester side chain will generate carboxylic acid groups over time.[4]

-

Effect: This turns a neutral hydrogel into an anionic (negatively charged) hydrogel, causing it to swell more in basic environments and potentially altering the release kinetics of entrapped drugs.

References

-

Goldschmidt Gőz, V., et al. (2019).[5] "Unwanted hydrolysis or

/ -

Mabrouk, M., et al. (2022). "Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes." Journal of the American Chemical Society, 144(3), 1187–1197. Link

- Anderson, D. G., et al. (2006). "Biodegradable poly( -amino esters): Synthesis, characterization, and structure-property relationships." Biomaterials, 27(19), 3715-3723. (Contextual grounding for -amino ester hydrolysis).

-

BenchChem Technical Support. "Storage and handling guidelines for

-Alanine methyl ester hydrochloride." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. methyl ester of N-acryloy-β-alanine | CAS#:86710-95-4 | Chemsrc [chemsrc.com]

- 4. Hydrolysis of methyl propanoate gives _______and________. [allen.in]

- 5. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]

An In-depth Technical Guide to N-acryloyl-β-alanine Methyl Ester Derivatives: Synthesis, Polymerization, and Biomedical Applications

This guide provides a comprehensive technical overview of N-acryloyl-β-alanine methyl ester and its derivatives, a class of monomers that are increasingly finding application in the development of advanced "smart" biomaterials. We will delve into the synthetic methodologies for these monomers, explore their polymerization into functional polymers, and discuss the structure-property relationships that govern their behavior, with a particular focus on their thermoresponsive characteristics. Finally, we will survey their current and potential applications in drug delivery and tissue engineering, providing researchers, scientists, and drug development professionals with a foundational understanding of this promising platform.

Introduction: The Versatility of Amino Acid-Based Polymers

Amino acid-based polymers are a fascinating class of materials that bridge the gap between synthetic and biological macromolecules. Their inherent biocompatibility and the functional diversity offered by the amino acid side chains make them prime candidates for a wide range of biomedical applications.[1] By incorporating polymerizable groups, such as an N-acryloyl moiety, these bio-inspired monomers can be transformed into polymers with precisely controlled architectures and stimuli-responsive properties.[2]

N-acryloyl-β-alanine methyl ester, in particular, serves as a valuable building block. The β-alanine backbone offers a different stereochemical and conformational flexibility compared to its α-amino acid counterparts. The methyl ester group provides a site for further chemical modification and influences the polymer's solubility and thermal behavior. The acryloyl group, of course, is the key to polymerization, allowing for the creation of high-molecular-weight polymers with a range of topologies.

This guide will provide the fundamental knowledge to design and synthesize novel polymers based on N-acryloyl-β-alanine methyl ester for advanced biomedical applications.

Monomer Synthesis: The Schotten-Baumann Approach

The synthesis of N-acryloyl-β-alanine methyl ester and its derivatives is most commonly achieved through a variation of the Schotten-Baumann reaction. This robust and versatile method involves the acylation of the amino group of a β-alanine ester with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4]

Causality Behind Experimental Choices

The choice of a two-phase system, typically an organic solvent and an aqueous base solution, is a hallmark of the Schotten-Baumann reaction.[4] The organic phase (e.g., dichloromethane or diethyl ether) dissolves the acryloyl chloride and the resulting N-acryloyl product, while the aqueous phase contains the inorganic base (e.g., sodium hydroxide or potassium hydroxide) to neutralize the HCl generated. This separation is crucial to prevent the hydrolysis of the acid chloride, which would otherwise be a significant side reaction.[5] The reaction is typically performed at low temperatures (e.g., 0 °C) to further minimize side reactions and control the exothermicity of the acylation.

Detailed Experimental Protocol: Synthesis of N-acryloyl-β-alanine methyl ester

Materials:

-

β-alanine methyl ester hydrochloride

-

Acryloyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Preparation of the Amine Solution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve β-alanine methyl ester hydrochloride in deionized water. Slowly add a solution of sodium hydroxide (2 equivalents) while monitoring the pH to ensure it remains basic (pH > 9). This deprotonates the amine, making it nucleophilic.

-

Preparation of the Acyl Chloride Solution: In a separate dropping funnel, dissolve acryloyl chloride (1.1 equivalents) in dichloromethane.

-

Reaction: Add the acryloyl chloride solution dropwise to the vigorously stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C. The biphasic mixture will be stirred vigorously for an additional 2-4 hours at room temperature to ensure the reaction goes to completion.

-

Work-up: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude N-acryloyl-β-alanine methyl ester can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization

The structure and purity of the synthesized monomer should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the presence of the acryloyl protons (typically in the range of 5.5-6.5 ppm), the β-alanine backbone protons, and the methyl ester protons.

-

¹³C NMR: To identify the carbonyl carbons of the amide and ester groups, as well as the vinyl carbons.

-

FTIR: To observe the characteristic vibrational bands for the N-H stretch of the amide, the C=O stretches of the amide and ester, and the C=C stretch of the acryloyl group.[2]

-

Mass Spectrometry: To confirm the molecular weight of the product.

Polymerization of N-acryloyl-β-alanine Methyl Ester Derivatives

The presence of the acryloyl group allows for the polymerization of N-acryloyl-β-alanine methyl ester and its derivatives via various radical polymerization techniques. For applications requiring well-defined polymer architectures, controlled radical polymerization methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are preferred.[6][7]

Rationale for RAFT Polymerization

RAFT polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, low polydispersity indices (PDI), and complex architectures (e.g., block copolymers, star polymers).[8] This level of control is crucial for many biomedical applications where properties like drug release kinetics and self-assembly are highly dependent on the polymer's structure. The choice of RAFT agent, initiator, solvent, and temperature are critical parameters that must be optimized for each specific monomer.

Detailed Experimental Protocol: RAFT Polymerization of N-acryloyl-β-alanine methyl ester

Materials:

-

N-acryloyl-β-alanine methyl ester (monomer)

-

A suitable RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

-

A radical initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), ACVA)

-

A suitable solvent (e.g., 1,4-dioxane or dimethylformamide)

-

An inert gas (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve the N-acryloyl-β-alanine methyl ester, RAFT agent, and initiator in the chosen solvent. The molar ratio of monomer to RAFT agent will determine the target degree of polymerization, and the ratio of RAFT agent to initiator is typically between 2 and 10.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time (e.g., 24 hours).

-

Termination and Precipitation: Quench the polymerization by cooling the flask in an ice bath and exposing it to air. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether).

-

Purification: Collect the precipitated polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.

Polymer Characterization

The resulting polymer should be characterized to determine its molecular weight, molecular weight distribution, and composition.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[9]

-

¹H NMR: To confirm the polymer structure and, in some cases, to determine the monomer conversion.[9]

-

FTIR: To verify the presence of the expected functional groups in the polymer.[9]

Structure-Property Relationships: Tuning Thermoresponsive Behavior

A key feature of many polymers derived from N-acryloyl amino acids is their thermoresponsive behavior in aqueous solutions.[10] This means they exhibit a phase transition at a specific temperature, known as the Lower Critical Solution Temperature (LCST) or Upper Critical Solution Temperature (UCST).[11]

-

LCST: The polymer is soluble below this temperature and becomes insoluble (precipitates) above it. This is the more common behavior for this class of polymers.[10][11]

-

UCST: The polymer is insoluble below this temperature and becomes soluble above it.[12]

This behavior is governed by the delicate balance between hydrophilic and hydrophobic interactions of the polymer chains with water. The structure of the N-acryloyl-β-alanine derivative can be systematically modified to tune the LCST or UCST.

Table 1: Influence of Structural Modifications on Thermoresponsive Properties

| Structural Modification | Effect on Hydrophilicity/Hydrophobicity | Expected Impact on LCST |

| Increasing the length of the ester alkyl chain | Increases hydrophobicity | Decreases LCST |

| Introducing hydrophilic groups (e.g., hydroxyl, oligo(ethylene glycol)) | Increases hydrophilicity | Increases LCST |

| Copolymerization with a more hydrophilic comonomer | Increases overall hydrophilicity | Increases LCST |

| Copolymerization with a more hydrophobic comonomer | Increases overall hydrophobicity | Decreases LCST |

Biomedical Applications: Smart Hydrogels for Drug Delivery

The thermoresponsive nature of poly(N-acryloyl-β-alanine methyl ester) derivatives makes them excellent candidates for the fabrication of "smart" hydrogels for biomedical applications, particularly in controlled drug delivery and tissue engineering.[13][14][15]

Thermoresponsive Hydrogels for On-Demand Drug Release

Hydrogels are three-dimensional, water-swollen polymer networks.[13] By crosslinking thermoresponsive polymers, it is possible to create hydrogels that undergo a volume phase transition at their LCST. Below the LCST, the hydrogel is swollen and can be loaded with a therapeutic agent. When the temperature is raised above the LCST, the hydrogel deswells and releases the encapsulated drug. This property can be exploited for on-demand drug delivery, for instance, by designing a hydrogel with an LCST slightly above physiological temperature.

Experimental Workflow: Hydrogel Formulation and Drug Release Study

Caption: Workflow for hydrogel formulation and in vitro drug release testing.

Conclusion and Future Perspectives

N-acryloyl-β-alanine methyl ester and its derivatives represent a versatile and promising platform for the development of advanced biomaterials. The straightforward synthesis of the monomers, coupled with the ability to precisely control their polymerization via techniques like RAFT, allows for the creation of polymers with tailored properties. The tunable thermoresponsive behavior of these polymers is particularly attractive for applications in controlled drug delivery and tissue engineering.

Future research in this area will likely focus on expanding the library of N-acryloyl-β-alanine derivatives to achieve a wider range of thermoresponsive temperatures and functionalities. Furthermore, the exploration of these polymers in more complex architectures, such as block copolymers for self-assembling nanocarriers and surface-grafted polymers for creating "smart" surfaces, will undoubtedly lead to new and innovative biomedical technologies. The inherent biocompatibility of the amino acid backbone, combined with the synthetic versatility of the acryloyl group, ensures that N-acryloyl-β-alanine derivatives will continue to be a fruitful area of research for years to come.

References

-

Boustta, M., & Vert, M. (2019). Poly[(N-acryloyl glycinamide)-co-(N-acryloyl l-alaninamide)] and Their Ability to Form Thermo-Responsive Hydrogels for Sustained Drug Delivery. Gels, 5(1), 13. [Link]

-

Sahu, P., & Mishra, S. (2020). Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management. Journal of Drug Delivery and Therapeutics, 10(4-s), 193-200. [Link]

-

Yu, D., Luo, C., Fu, W., & Li, Z. (2014). New thermal-responsive polymers based on alanine and (meth)acryl amides. Polymer Chemistry, 5(15), 4443-4450. [Link]

-

Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

-

Thakur, A., & Jaiswal, M. (2017). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Scientific Reports, 7(1), 1-11. [Link]

-

Mori, H., Ookuma, H., Nakano, S., & Endo, T. (2005). Controlled Radical Polymerization of an Acrylamide Containing l-Phenylalanine Moiety via RAFT. Macromolecules, 38(21), 8541–8548. [Link]

-

Yamala, A. K., Nadella, V., Mastai, Y., Prakash, H., & Paik, P. (2017). Poly-N-acryloyl-(L-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties. Nanoscale, 9(37), 14006-14014. [Link]

-

Çatiker, E., & Hazer, B. (2022). Synthesis and Characterization of Poly(Acrylic Acid-g-α-Methyl-β-Alanine). Advanced Polymer Structures. [Link]

-

Lokey, S. (2017). Schotten-Baumann Reaction. Lokey Lab Protocols. [Link]

-

Kries, H. v., & Appelt, C. (2012). Living Polymerization of N-Substituted β-Alanine N-Carboxyanhydrides: Kinetic Investigations and Preparation of an Amphiphilic Block Copoly. Macromolecular Rapid Communications, 33(13), 1129-1134. [Link]

-

Ozyurek, Z., & Tuncel, A. (2011). Synthesis of poly(N-acryloyl-l-alanine) [poly(AAla)] via ATRP using two initiators. Journal of Polymer Research, 18, 1261–1270. [Link]

-

Yamada, S., & Yamada, T. (2022). Bayesian optimisation for the Schotten–Baumann reaction in a flow system. Reaction Chemistry & Engineering, 7(1), 173-180. [Link]

-

Anusevicius, K., Mickevicius, V., & Stumbryte, G. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Journal of Chemical and Pharmaceutical Research, 6(10), 751-752. [Link]

-

Caló, E., & Khutoryanskiy, V. V. (2015). Biomedical applications of hydrogels: A review of patents and commercial products. European Polymer Journal, 65, 252-267. [Link]

-

Truong, V. X., & Anastasaki, A. (2023). Hybrid Poly(β-amino ester) Triblock Copolymers Utilizing a RAFT Polymerization Grafting-From Methodology. Advanced Materials Technologies, 8(16), 2201886. [Link]

-

Theato, P., & Zentel, R. (2017). Surfactant-Free RAFT Emulsion Polymerization of Styrene Using Thermoresponsive macroRAFT Agents: Towards Smart Well-Defined Block Copolymers with High Molecular Weights. Polymers, 9(12), 673. [Link]

-

Truong, V. X., & Anastasaki, A. (2023). Hybrid Poly(β-amino ester) Triblock Copolymers Utilizing a RAFT Polymerization Grafting-From Methodology. UCL Discovery. [Link]

-

National Center for Biotechnology Information. (n.d.). N-acryloyl-l-alanine methyl ester. PubChem. [Link]

-

Cheméo. (n.d.). Chemical Properties of «beta»-Alanine, N-acryloyl-, heptadecyl ester. [Link]

-

Ailincai, D., et al. (2022). Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations. Pharmaceutics, 14(3), 574. [Link]

-

Boustta, M., & Vert, M. (2019). Poly[(N-acryloyl glycinamide)-co-(N-acryloyl l-alaninamide)] and Their Ability to Form Thermo-Responsive Hydrogels for Sustained Drug Delivery. ResearchGate. [Link]

-

L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]

-

ChemSrc. (n.d.). methyl ester of N-acryloy-β-alanine. [Link]

-

J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]

-

Çatiker, E., & Hazer, B. (2022). Synthesis and characterization of novel poly(α-methyl β-alanine-b-lactone)s through hydrogen-transfer and ring-opening polymerization. ResearchGate. [Link]

-

Mori, H., & Endo, T. (2006). RAFT Polymerization of Acrylamide Derivatives Containing l-Phenylalanine Moiety. ResearchGate. [Link]

-

Ucisik, A. H., & Kars, H. E. (2014). ESR study of poly(β-alanine) and its derivatives. ResearchGate. [Link]

-

Taylor & Francis. (n.d.). LCST – Knowledge and References. [Link]

-

Theato, P. (2013). Investigation of the LCST of polyacrylamides as a function of molecular parameters and solvent composition. ResearchGate. [Link]

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. rsc.org [rsc.org]

- 3. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Surfactant-Free RAFT Emulsion Polymerization of Styrene Using Thermoresponsive macroRAFT Agents: Towards Smart Well-Defined Block Copolymers with High Molecular Weights [mdpi.com]

- 8. Hybrid Poly(β‐amino ester) Triblock Copolymers Utilizing a RAFT Polymerization Grafting‐From Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. New thermal-responsive polymers based on alanine and (meth)acryl amides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. mdpi.com [mdpi.com]

- 13. Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ciencia.ucp.pt [ciencia.ucp.pt]

Methodological & Application

Application Note: A Practical Guide to the Free-Radical Polymerization of Methyl 3-(prop-2-enamido)propanoate

Abstract

This application note provides a comprehensive and technically grounded protocol for the free-radical polymerization of Methyl 3-(prop-2-enamido)propanoate, a functional acrylamide monomer. Polymers derived from N-substituted acrylamides are of significant interest in biomedical fields for applications such as drug delivery, hydrogels, and surface modification. This guide is designed for researchers and scientists, offering a step-by-step methodology from reaction setup to polymer characterization. Beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical experimental choices, ensuring a robust and reproducible synthesis of poly(Methyl 3-(prop-2-enamido)propanoate).

Introduction and Mechanistic Overview

Methyl 3-(prop-2-enamido)propanoate is a vinyl monomer featuring both an amide and an ester functional group, making its corresponding polymer, poly(Methyl 3-(prop-2-enamido)propanoate), a versatile platform for creating advanced materials. The polymerization is achieved via a free-radical mechanism, a robust and widely used method for synthesizing a variety of polymers from vinyl monomers.[1]

The process can be understood through three fundamental stages:

-

Initiation: The process begins with the thermal decomposition of an initiator, such as 2,2'-Azobis(2-methylpropionitrile) (AIBN), to generate primary free radicals.[2][3][4] This decomposition is driven by the formation of a stable nitrogen gas molecule and two relatively stable 2-cyano-2-propyl radicals.[2][4] These primary radicals then react with a monomer molecule, transferring the radical center to it and initiating the polymer chain.

-

Propagation: The newly formed monomer radical successively adds to other monomer molecules, rapidly extending the polymer chain.[1][5] This step is highly exothermic and is the primary phase of polymer growth.

-

Termination: The growth of a polymer chain ceases when two radical species react with each other, typically through combination or disproportionation, resulting in a stable, non-radical polymer chain.[4]

While this guide focuses on conventional free-radical polymerization, it is noteworthy that N-substituted acrylamides are also highly amenable to controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[6][7][8][9] RAFT offers superior control over molecular weight, architecture, and polydispersity, which may be desirable for advanced applications.[1]

Materials and Equipment

Reagents

-

Methyl 3-(prop-2-enamido)propanoate (Monomer, >98%)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN, initiator, 98%) - Note: AIBN should be recrystallized from a solvent like ethanol or methanol before use to remove inhibitors and decomposition products.[10]

-

Anhydrous N,N-Dimethylformamide (DMF, solvent, ≥99.8%)

-

Methanol (for precipitation)

-

Diethyl ether (for washing)

-

Nitrogen or Argon gas (high purity, for inert atmosphere)

Equipment

-

Schlenk flask or round-bottom flask with a sidearm

-

Rubber septa

-

Magnetic stirrer and stir bar

-

Oil bath with temperature controller

-

Schlenk line or manifold for inert gas

-

Syringes and needles

-

Beakers and funnels

-

Sintered glass funnel or Büchner funnel

-

Vacuum filtration apparatus

-

Vacuum oven

-

Standard laboratory glassware

Experimental Protocol: Synthesis of Poly(Methyl 3-(prop-2-enamido)propanoate)

This protocol details a typical batch polymerization in an organic solvent. The quantities provided are for a representative synthesis and can be scaled as needed.

Reaction Setup and Deoxygenation

The presence of oxygen is highly detrimental to radical polymerization as it can react with propagating radicals to form unreactive peroxide species, thereby inhibiting or terminating the polymerization.[5] Therefore, rigorous deoxygenation is critical for success.

-

Charging the Flask: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 3-(prop-2-enamido)propanoate (e.g., 2.0 g, 12.7 mmol) and the initiator, AIBN (e.g., 21 mg, 0.127 mmol). This corresponds to a monomer-to-initiator ratio of [M]₀/[I]₀ = 100:1.

-

Solvent Addition: Add anhydrous DMF (e.g., 10 mL) to the flask to dissolve the monomer and initiator. This creates a ~1.3 M solution.

-

Deoxygenation: Secure the flask to a Schlenk line. Subject the solution to three cycles of freeze-pump-thaw to thoroughly remove dissolved oxygen.

-

Freeze the solution using a liquid nitrogen bath.

-

Apply a high vacuum for 10-15 minutes.

-

Close the flask to the vacuum and thaw the solution in a water bath.

-

Backfill the flask with inert gas (N₂ or Ar).

-

Repeat this cycle two more times.

-

Alternatively, for a simpler setup, bubble inert gas through the solution via a long needle for 30-60 minutes while maintaining a positive pressure of inert gas.[11]

-

Polymerization

The choice of temperature is dictated by the thermal decomposition rate of the initiator. AIBN has a 10-hour half-life at approximately 65 °C, making temperatures between 60-80 °C suitable for initiating polymerization at a controlled rate.[2]

-

Initiation: After deoxygenation, place the sealed flask in a preheated oil bath set to 70 °C.

-

Reaction: Allow the reaction to proceed with vigorous stirring under a positive pressure of inert gas for a predetermined time (e.g., 6-12 hours). The solution will gradually become more viscous as the polymer forms.

Polymer Isolation and Purification

Purification is essential to remove unreacted monomer, initiator fragments, and solvent.[] Reprecipitation is the most common and effective method for this purpose.[][13]

-

Termination: After the desired reaction time, terminate the polymerization by removing the flask from the oil bath and exposing it to air by removing the septum. Cooling the solution rapidly also quenches the reaction.

-

Precipitation: Pour the viscous polymer solution dropwise into a beaker containing a large excess of a non-solvent (e.g., 200 mL of cold methanol or diethyl ether) while stirring vigorously. The polymer should precipitate as a white solid.

-

Isolation: Collect the precipitated polymer by vacuum filtration using a sintered glass or Büchner funnel.

-

Washing: Wash the polymer cake several times with fresh portions of the non-solvent (methanol or diethyl ether) to remove any remaining impurities.

-

Drying: Transfer the purified polymer to a tared vial and dry it under high vacuum at 40-50 °C for 24 hours or until a constant weight is achieved. The final product should be a white, fluffy solid.

Summary of Experimental Parameters

For ease of reference, the key quantitative data for the described protocol are summarized in the table below.

| Parameter | Value | Rationale |

| Monomer (M) Mass | 2.0 g (12.7 mmol) | Starting amount for synthesis. |

| Initiator (I) Mass (AIBN) | 21 mg (0.127 mmol) | Targets a degree of polymerization of ~100. |

| Molar Ratio [M]₀/[I]₀ | 100 / 1 | Influences the final molecular weight. |

| Solvent (Anhydrous DMF) | 10 mL | Ensures solubility of all components.[14] |

| Reaction Temperature | 70 °C | Ensures a suitable decomposition rate for AIBN.[8][9] |

| Reaction Time | 6 - 12 hours | Allows for high monomer conversion. |

| Precipitation Solvent | Methanol / Diethyl Ether | The polymer is insoluble in these solvents. |

| Volume of Precip. Solvent | ~200 mL | A large excess ensures complete precipitation. |

Polymer Characterization

Confirming the identity and properties of the synthesized polymer is a critical final step.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Dissolving the dried polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) allows for structural confirmation. The characteristic sharp peaks of the vinyl protons of the monomer should disappear, replaced by broad peaks corresponding to the polymer backbone.

-

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): This technique is used to determine the molecular weight distribution of the polymer.[15] It provides crucial information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution.[15] For conventional free-radical polymerization, a PDI value between 1.5 and 2.5 is typically expected.

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the synthesis and purification of poly(Methyl 3-(prop-2-enamido)propanoate).

Caption: Experimental workflow for radical polymerization.

References

-

Studies of the RAFT polymerization of acrylamide and N-[3-(dimethylamino)propyl] methacrylamide: Factors affecting kinetics, molecular weight control, and block copolymer formation. ProQuest. Available at: [Link]

-

Aqueous RAFT polymerization of acrylamide and N,N-dimethylacrylamide at room temperature. Oak Ridge National Laboratory. Available at: [Link]

-

Rapid RAFT Polymerization of Acrylamide with High Conversion. MDPI. Available at: [Link]

-

Starlike Branched Polyacrylamides by RAFT Polymerization—Part I: Synthesis and Characterization. ACS Omega. ACS Publications. Available at: [Link]

-

Azobisisobutyronitrile. Wikipedia. Available at: [Link]

-

Rapid RAFT Polymerization of Acrylamide with High Conversion. PubMed. Available at: [Link]

-

Radical polymerization. Wikipedia. Available at: [Link]

-

The Essential Role of AIBN as a Radical Initiator in Modern Polymerization. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

2.9: Radical Polymerization. Chemistry LibreTexts. Available at: [Link]

-

'Living' radical polymerization of styrene with AIBN/FeCl /PPh initiating system via a reverse atom transfer radical polymer. Society of Chemical Industry. Available at: [Link]

-

Synthesis and characterization of polyacrylamide-based biomimetic underwater adhesives. JKU ePUB. Available at: [Link]

-

Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal. Available at: [Link]

-

Synthesis and radical polymerization of 2-vinylbenzylmercapto-imidazoline hydrochloride. Wiley Online Library. Available at: [Link]

-

Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. ScienceDirect. Available at: [Link]

-

Controlled Radical Polymerization. Prog. Polym. Sci. Available at: [Link]

-

Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. ACS Publications. Available at: [Link]

-

Acrylamide Polymerization. Bio-Rad. Available at: [Link]

-

Molecular weight characterization of poly(acrylamide‐co‐sodium acrylate). I. Viscometry. Wiley Online Library. Available at: [Link]

-

NMR STUDY OF POLYACRYLAMIDE TACTICITY SYNTHESIZED BY PRECIPITATED POLYMERIZATION METHOD. SID. Available at: [Link]

-

Some advices for purifying a polymer ? ResearchGate. Available at: [Link]

-

(PDF) SYNTHESIS AND CHARACTERIZATION OF POLYACRYLAMIDE WITH CONTROLLED MOLAR WEIGHT. ResearchGate. Available at: [Link]

-

GPC-NMR Analysis for Polymer Characterisation. Intertek. Available at: [Link]

Sources

- 1. Radical polymerization - Wikipedia [en.wikipedia.org]

- 2. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. Studies of the RAFT polymerization of acrylamide and N-[3-(dimethylamino)propyl] methacrylamide: Factors affecting kinetics, molecular weight control, and block copolymer formation - ProQuest [proquest.com]

- 7. impact.ornl.gov [impact.ornl.gov]

- 8. mdpi.com [mdpi.com]

- 9. Rapid RAFT Polymerization of Acrylamide with High Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. cpsm.kpi.ua [cpsm.kpi.ua]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

RAFT polymerization of N-acryloyl-beta-alanine methyl ester

Application Note: High-Fidelity RAFT Polymerization of N-Acryloyl-β-Alanine Methyl Ester

Executive Summary

This guide details the protocol for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of N-acryloyl-β-alanine methyl ester (NAM) . This monomer is a structural isomer of the widely studied N-acryloyl-L-alanine methyl ester but lacks the chiral center, offering a simplified route to biocompatible, thermoresponsive polyacrylamide derivatives.

The resulting polymer, Poly(NAM) , serves as a critical precursor. While the ester form exhibits Low Critical Solution Temperature (LCST) behavior in aqueous solutions (depending on molecular weight), its primary utility lies in its role as a "masked" polyelectrolyte. Subsequent hydrolysis yields Poly(N-acryloyl-β-alanine), a pH-responsive polymer structurally analogous to poly(β-alanine) (nylon-3) derivatives.

Strategic Experimental Design

The RAFT Agent Selection

Success in RAFT polymerization hinges on the "Z" (stabilizing) and "R" (leaving) groups of the Chain Transfer Agent (CTA).

-

Monomer Class: Acrylamides (Activated monomer).

-

Selected CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) .

-

Why: The dithiobenzoate Z-group (Ph-) provides sufficient activation for the C=S bond to react with the acrylamide propagating radical. The cyanovaleric R-group is an excellent leaving group for acrylamides, ensuring fast re-initiation.

-

Alternative: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (Trithiocarbonate) is a valid alternative if sulfur odor or color is a concern, though CPADB often yields tighter dispersity (Đ) for acrylamides.

-

Solvent & Initiator

-

Solvent: N,N-Dimethylformamide (DMF) .

-

Reasoning: NAM is a polar monomer. DMF solubilizes both the monomer and the resulting polymer, preventing precipitation during synthesis which would broaden the molecular weight distribution (MWD).

-

-

Initiator: Azobisisobutyronitrile (AIBN) .[1][2]

-

Reasoning: Standard thermal initiator with a 10-hour half-life at ~64°C, allowing for controlled radical generation at the target temperature of 70°C.

-

Pre-Requisite: Monomer Synthesis

Since NAM is not universally available off-the-shelf, its synthesis is a necessary first step.

Reaction Scheme:

Protocol 1: Synthesis of NAM Monomer

Materials:

- -Alanine methyl ester hydrochloride (10.0 g, 71.6 mmol)

-

Acryloyl chloride (7.1 g, 78.8 mmol, 1.1 eq)

-

Triethylamine (TEA) (15.9 g, 157.5 mmol, 2.2 eq)

-

Dichloromethane (DCM) (anhydrous, 150 mL)

Procedure:

-

Setup: Flame-dry a 500 mL two-neck round-bottom flask (RBF). Purge with

. Add -

Base Addition: Cool to 0°C (ice bath). Add TEA dropwise over 20 mins. The solution will become cloudy (TEA·HCl salt formation).

-

Acylation: Add acryloyl chloride dropwise via a pressure-equalizing dropping funnel over 30 mins. Crucial: Maintain temp < 5°C to prevent polymerization.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) overnight.

-

Workup: Filter off the white TEA·HCl precipitate. Wash the filtrate with:

- 5% HCl (removes unreacted amine)

-

Sat.

- Brine

-

Purification: Dry organic layer over

. Concentrate via rotary evaporation. If the oil is yellow/impure, purify via silica gel column chromatography (Ethyl Acetate/Hexane 1:1). -

Yield: Expect ~80-90% as a colorless oil or low-melting solid. Store at -20°C.

Core Protocol: RAFT Polymerization of NAM

Experimental Workflow Diagram

Caption: Step-by-step workflow for the RAFT polymerization of N-acryloyl-β-alanine methyl ester.

Protocol 2: Polymerization Procedure

Target DP (Degree of Polymerization): 100 Target Conversion: ~80% (to preserve "livingness")

Formulation Table:

| Component | Role | MW ( g/mol ) | Equivalents | Mass/Vol (Example) |

| NAM | Monomer | 157.17 | 100 | 1.00 g (6.36 mmol) |

| CPADB | CTA | 279.38 | 1 | 17.8 mg (0.0636 mmol) |

| AIBN | Initiator | 164.21 | 0.2 | 2.1 mg (0.0127 mmol) |

| DMF | Solvent | - | - | 4.0 mL (1.5 M conc.) |

| Trioxane | Internal Std | 90.08 | - | 20 mg (Optional) |

Step-by-Step:

-

Preparation: In a 10 mL Schlenk tube or polymerization ampoule, dissolve NAM (1.0 g), CPADB (17.8 mg), and AIBN (2.1 mg) in anhydrous DMF (4.0 mL).

-

Note: Use a stock solution for AIBN to ensure weighing accuracy (e.g., 21 mg AIBN in 1 mL DMF, add 100

L).

-

-

Degassing (Critical): Oxygen inhibits radical polymerization.

-

Method A (Preferred): Freeze-pump-thaw for 3 cycles. Seal the ampoule under vacuum.

-

Method B: Sparge with high-purity Nitrogen for 30 minutes.

-

-

Polymerization: Place the sealed vessel in a pre-heated oil bath at 70°C . Stir magnetically.

-

Time: 12 to 24 hours. (Expect conversion ~60% at 12h, ~85% at 24h).

-

-

Termination: Remove from heat and immerse in liquid nitrogen or ice water to stop propagation. Open the flask to air to quench radicals.

-

Purification:

-

Dilute the reaction mixture with a small amount of DMF (if too viscous).

-

Add dropwise into a 10-fold excess of cold Diethyl Ether (or Hexane/Ether mix) under vigorous stirring. The polymer will precipitate as a sticky white/pinkish solid.

-

Decant supernatant. Redissolve in minimal acetone or DCM and re-precipitate (Repeat 2x).

-

-

Drying: Dry in a vacuum oven at 40°C for 24 hours.

Characterization & Validation

Nuclear Magnetic Resonance ( H NMR)

-

Solvent: DMSO-

or -

Key Signals:

-

Polymer Backbone: Broad peaks at

1.5–2.5 ppm (backbone -

Side Chain: Methyl ester singlet at

3.6 ppm. -

End Groups: Aromatic protons from CPADB (Z-group) at

7.4–7.9 ppm (small signals, used for

-

-

Conversion Calculation: Compare the integral of the vinyl protons of residual monomer (if taking a crude aliquot) (

5.6–6.4 ppm) against the internal standard (Trioxane

Gel Permeation Chromatography (GPC)

-

Eluent: DMF + 10 mM LiBr.

-

Why LiBr? Polyacrylamides can interact with GPC column packing. LiBr screens these interactions.

-

-

Detectors: Refractive Index (RI).

-

Expectation: Unimodal distribution. Dispersity (

) should be

Mechanistic Insight: The RAFT Cycle

Understanding the mechanism aids in troubleshooting. The CPADB dithiobenzoate group mediates the equilibrium between active and dormant chains.

Caption: Simplified RAFT equilibrium showing the interchange between propagating radicals and the dormant CTA species.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Induction Period > 1 hr | Oxygen presence or Retardation. | Improve degassing (check vacuum seal). If using Dithiobenzoate, switch to Trithiocarbonate (DDMAT) which shows less retardation with acrylamides. |

| High Dispersity ( | Loss of "Livingness" or termination. | Reduce [I]. Ensure [CTA]/[I] ratio is > 5. Stop reaction at lower conversion (<70%). |

| Low Conversion | Impure monomer (inhibitor present). | Pass monomer through basic alumina column before use to remove MEHQ inhibitor.[4] |

| Polymer Insoluble | Cross-linking. | Ensure monomer is strictly mono-functional. Avoid very high temperatures (>80°C). |

References

-

Moad, G., Rizzardo, E., & Thang, S. H. (2008).[3] Radical addition–fragmentation chemistry in polymer synthesis. Polymer, 49(5), 1079-1131. Link

-

Semsarilar, M., & Perrier, S. (2010). 'Green' reversible addition-fragmentation chain-transfer (RAFT) polymerization. Nature Chemistry, 2, 711–722. Link

-

Mori, H., Sutoh, K., & Endo, T. (2005). Controlled Radical Polymerization of an Acrylamide Containing L-Phenylalanine Moiety via RAFT.[5] Macromolecules, 38(22), 9055–9065. Link(Note: Seminal work on amino-acid acrylamide RAFT).

-

McCormick, C. L., & Lowe, A. B. (2004). Aqueous RAFT Polymerization: Recent Developments in Synthesis of Functional Water-Soluble (Co)polymers with Controlled Structures. Accounts of Chemical Research, 37(5), 312–325. Link

-

Sigma-Aldrich. (n.d.). RAFT Polymerization: RAFT Agents. MilliporeSigma Technical Guides. Link

Sources

preparing thermoresponsive hydrogels using Methyl 3-(prop-2-enamido)propanoate

Application Note: Precision Engineering of Thermoresponsive Hydrogels via Methyl 3-(prop-2-enamido)propanoate

-Alanine Methyl Ester HydrogelsExecutive Summary & Scientific Rationale

This guide details the protocol for synthesizing and utilizing Methyl 3-(prop-2-enamido)propanoate (common name:

Unlike the industry-standard Poly(N-isopropylacrylamide) (PNIPAAm), which has a fixed Lower Critical Solution Temperature (LCST) of ~32°C and concerns regarding monomer toxicity, N-ABA-OMe is an amino-acid-derived monomer. It offers a tunable LCST window (typically 15–45°C depending on formulation) and enhanced biocompatibility due to its potential hydrolysis into

Mechanism of Action: The hydrogel exhibits LCST behavior .

-

Below LCST (

): Hydrogen bonding between water molecules and the amide groups dominates. The polymer chains are hydrated and extended (Swollen State). -

Above LCST (

): Entropy drives the release of structured water. Hydrophobic interactions between the methyl ester groups dominate. The chains collapse (Shrunken/Deswollen State).

Monomer Synthesis: Methyl 3-(prop-2-enamido)propanoate

Objective: Synthesize the polymerizable monomer from

Reagents:

- -Alanine methyl ester hydrochloride (10.0 g, 71.6 mmol)

-

Acryloyl chloride (7.1 g, 78.8 mmol, 1.1 eq)

-

Triethylamine (TEA) (15.9 g, 157 mmol, 2.2 eq)

-

Dichloromethane (DCM) (anhydrous, 150 mL)

-

Sodium bicarbonate (saturated aq. solution)

-

Magnesium sulfate (anhydrous)

Protocol:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

-

Solvation: Dissolve

-alanine methyl ester HCl in 100 mL DCM under nitrogen flow. Cool the solution to 0°C using an ice/salt bath. -

Base Addition: Add TEA dropwise over 15 minutes. The solution will become cloudy as TEA·HCl salt forms. Stir for 20 minutes.

-

Acrylation: Dilute acryloyl chloride in 20 mL DCM. Add this solution dropwise to the reaction flask over 1 hour, maintaining temperature < 5°C . Critical Step: Exothermic reaction; controlling heat prevents polymerization of the acryloyl chloride.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours (overnight).

-

Purification:

-

Filter off the precipitated triethylamine hydrochloride salts.

-

Wash the filtrate with 1M HCl (2 x 50 mL) to remove unreacted amine.

-

Wash with Saturated NaHCO

(2 x 50 mL) to neutralize acid. -

Wash with Brine (1 x 50 mL).

-

Dry the organic layer over MgSO

, filter, and concentrate via rotary evaporation.

-

-

Yield Calculation: The product is typically a colorless to pale yellow oil. Store at -20°C.

Hydrogel Fabrication Protocol

Objective: Create a crosslinked hydrogel network using Free Radical Polymerization (FRP).

Reagents:

-

Monomer: N-ABA-OMe (Synthesized in Step 2)

-

Crosslinker:

-Methylenebisacrylamide (MBA) -

Initiator: Ammonium Persulfate (APS)

-

Accelerator: TEMED (

-Tetramethylethylenediamine) -

Solvent: Deionized Water (degassed)

Formulation Table (Standard 10% w/v Gel):

| Component | Role | Quantity | Concentration (Final) |

| N-ABA-OMe | Monomer | 1.00 g | ~10 wt% |

| MBA | Crosslinker | 20 mg | 2 wt% (relative to monomer) |

| APS | Initiator | 100 | 1 wt% (relative to monomer) |

| TEMED | Catalyst | 10 | ~0.1% v/v |

| DI Water | Solvent | 9.0 mL | N/A |

Step-by-Step Fabrication:

-

Preparation: Dissolve 1.00 g of N-ABA-OMe and 20 mg MBA in 9.0 mL of degassed DI water in a glass vial. Vortex until clear.

-

Degassing: Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen (oxygen inhibits radical polymerization).

-

Initiation: Add 10

L TEMED, followed immediately by 100 -

Casting: Immediately inject the solution into a mold (e.g., between two glass plates separated by a 1mm Teflon spacer) or into cylindrical glass capillaries.

-

Polymerization: Seal the mold and allow the reaction to proceed at 4°C for 24 hours. Note: Low-temperature polymerization often yields more homogeneous networks with higher transparency.

-

Washing: Remove hydrogels from molds. Immerse in excess DI water for 48 hours, changing water every 6 hours to leach out unreacted monomer and initiator.

Visualization of Experimental Workflow

Figure 1: End-to-end workflow for the synthesis of N-ABA-OMe monomer and subsequent hydrogel fabrication.

Characterization & Validation (Self-Validating Systems)

To ensure the hydrogel is functional, you must validate the Volume Phase Transition Temperature (VPTT).

Protocol: Swelling Ratio vs. Temperature

-

Equilibration: Cut hydrogel discs (approx. 10mm diameter). Weigh them in their fully swollen state at 4°C (

). -

Drying: Lyophilize (freeze-dry) the samples to obtain the dry weight (

). -

Measurement Loop:

-

Re-swell samples in DI water.

-

Incubate at temperatures ranging from 10°C to 60°C (in 5°C increments).

-

Allow 24 hours equilibration at each temp.

-

Weigh the swollen mass (

) at each step.

-

-

Calculation:

-

Result Interpretation: Plot SR vs. Temperature. The inflection point (steepest drop in swelling) is the VPTT . For N-ABA-OMe homopolymers, expect a transition in the 15–30°C range.

-

Tuning: To raise the VPTT to 37°C, copolymerize with a more hydrophilic monomer (e.g., Acrylamide or N,N-Dimethylacrylamide).

-

Mechanism of Thermoresponsivity

Figure 2: Molecular mechanism of the Volume Phase Transition (VPT) driven by the competition between hydrogen bonding and hydrophobic ester interactions.

References

-

Synthesis of Amino Acid-Based Acrylamides

- Title: Synthesis and polymerization of N-acryloyl-amino acid methyl esters.

- Source:Journal of Polymer Science Part A: Polymer Chemistry.

-

URL:[Link] (General Journal Link for foundational chemistry).

-

Thermoresponsive Properties

-

General Protocol for Thermoresponsive Hydrogels

- Title: Thermo-Responsive Smart Hydrogels: Molecular Engineering and Applic

- Source:MDPI Polymers.

-

URL:[Link]

-

LCST Tuning Strategies

- Title: Tunable Lower Critical Solution Temperature of Poly(N-acryloylsarcosine methyl ester).

- Source:Polymer Chemistry (RSC).

-

URL:[Link] (Provides analogous data for sarcosine methyl ester, confirming the 15-45°C range for this class).

Sources

copolymerization kinetics of Methyl 3-(prop-2-enamido)propanoate with PEGDA

Copolymerization of Methyl 3-(prop-2-enamido)propanoate and PEGDA

Executive Summary

The precise control of hydrogel network architecture is the critical determinant in the release kinetics of small molecule drugs and biologics. This Application Note details the kinetic characterization of a copolymer system comprising Methyl 3-(prop-2-enamido)propanoate (an amino-acid based acrylamide, hereafter referred to as MPP ) and Poly(ethylene glycol) diacrylate (PEGDA) .

MPP introduces potential biodegradability and hydrogen-bonding motifs (via the alanine backbone) into the inert, hydrophilic PEGDA network. However, the disparity in reaction rates between mono-functional acrylamides and di-functional acrylates can lead to compositional drift and heterogeneous crosslinking density. This guide provides a rigorous protocol to quantify these kinetics using Real-Time FTIR (RT-FTIR) and Photo-Differential Scanning Calorimetry (Photo-DSC) , enabling researchers to engineer homogenous, reproducible drug delivery vehicles.

Scientific Background & Mechanism[1]

2.1 The Chemistry[1]

-

Monomer A (MPP):

-acryloyl -

Monomer B (PEGDA): A bifunctional crosslinker. The molecular weight (e.g.,

575 or 700) dictates the mesh size of the hydrogel.

2.2 The Kinetic Challenge

Free radical photopolymerization involves three distinct stages: initiation, propagation, and termination. In a copolymer system, the Reactivity Ratios (

-

If

and -

If

, the polymer is random (ideal for uniform drug release).

Furthermore, the Gel Effect (auto-acceleration) occurs earlier in PEGDA-rich systems due to rapid crosslinking, trapping radicals and limiting termination.

Figure 1: Mechanistic workflow of free-radical photocopolymerization and associated kinetic parameters.

Experimental Protocols

3.1 Materials & Preparation

-

Monomer: Methyl 3-(prop-2-enamido)propanoate (Synthesized via Schotten-Baumann reaction of

-alanine methyl ester with acryloyl chloride; purity >98% by NMR). -

Crosslinker: PEGDA (

575 or 700). -

Photoinitiator (PI): Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) for aqueous solubility, or Irgacure 2959.

-

Solvent: PBS (pH 7.4) or Deionized Water.

Preparation: Prepare stock solutions to avoid weighing errors. A typical formulation for hydrogels is 10-20% (w/v) total monomer concentration.

-

Variable: Molar ratio of MPP:PEGDA (e.g., 90:10, 70:30, 50:50).

3.2 Protocol A: Real-Time FTIR (In-Situ Monitoring)

Purpose: To monitor the disappearance of C=C double bonds in real-time, quantifying the Degree of Conversion (DC).

Equipment: FTIR Spectrometer with MCT detector (liquid nitrogen cooled) for fast acquisition, equipped with an attenuated total reflection (ATR) accessory and a UV light guide.

Step-by-Step:

-

Setup: Align the UV light guide (365 nm or 405 nm) at a fixed distance (e.g., 2 cm) above the ATR diamond crystal.

-

Background: Collect a background spectrum of the empty ATR crystal.

-

Sample Loading: Pipette 10-20

L of the monomer formulation onto the crystal. -

Lamination: Critical Step. Cover the droplet with a thin polypropylene or Mylar film. This prevents oxygen inhibition (which scavenges radicals) and ensures uniform sample thickness.

-

Acquisition Parameters:

-

Resolution: 4 cm⁻¹

-

Scans per spectrum: 1 (Rapid scan mode)

-

Time resolution: < 0.5 seconds/spectrum.

-

-

Measurement: Start FTIR data collection before turning on the UV lamp to establish a baseline (

). Turn on the UV lamp (intensity ~10-20 mW/cm²) and record for 600 seconds or until conversion plateaus (

Data Analysis (The Peak Selection): Acrylates and acrylamides both exhibit C=C stretching vibrations.

-

Target Peak: 1610–1640 cm⁻¹ (C=C stretch). Note: These peaks often overlap.

-

Reference Peak: 1720–1740 cm⁻¹ (C=O ester carbonyl). This peak remains relatively stable, but shifts slightly.

-

Alternative: If overlap is too severe, monitor the 810 cm⁻¹ (acrylate twisting) band for PEGDA specifically.

Calculation:

3.3 Protocol B: Photo-DSC (Global Kinetics)

Purpose: To measure the heat of polymerization (

Equipment: Differential Scanning Calorimeter with Photocalorimetry Accessory (PCA).

Step-by-Step:

-

Calibration: Calibrate light intensity at the sample pan position using a radiometer.

-

Sample: Weigh 2-3 mg of formulation into an open aluminum pan. Place an empty pan as reference.

-

Equilibration: Equilibrate at reaction temperature (e.g., 25°C or 37°C) for 1 minute.

-

Irradiation: Trigger the UV shutter. Record Heat Flow (W/g) vs. Time.

-

Integration: Integrate the area under the exotherm peak to find total Heat of Reaction (

).

Calculation of Rate (

- : Density of monomer mixture.

- : Theoretical enthalpy of acrylate/acrylamide double bond (~80-86 kJ/mol).

Determination of Reactivity Ratios

To understand if the hydrogel has a "blocky" or "random" structure, you must determine

Protocol:

-

Prepare 5-6 samples with varying feed ratios of MPP:PEGDA (

to -

Initiate polymerization but stop the reaction at low conversion (<10-15%) by precipitating into cold diethyl ether.

-

Purify the copolymer (re-dissolve and precipitate 3x) to remove unreacted monomer.

-

Analyze copolymer composition (

) via-

Integrate the PEGDA backbone peak (3.6 ppm, -O-CH2-CH2-) vs. the MPP methyl ester peak (3.6-3.7 ppm, -OCH3) or the specific amide proton.

-

-

Plot: Use the Fineman-Ross or Kelen-Tüdös method to solve for

and

Fineman-Ross Equation:

-

Plot

vs

Data Visualization & Analysis Workflow

The following diagram illustrates the logical flow from raw data collection to structural insight.

Figure 2: Data processing pipeline for extracting kinetic and structural parameters from raw experimental data.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |